[4-(Trifluoroacetyl)phenyl]boronic acid

Physical Organic Chemistry Medicinal Chemistry Cross-Coupling

Generic arylboronic acids often fail to provide sufficient activation for challenging oxidative additions. This para-substituted analogue, bearing a trifluoroacetyl group (Hammett σp = 0.80), directly addresses this limitation. - Accelerates Pd-catalyzed cross-couplings: Enables lower catalyst loadings and milder conditions vs. acetyl (σp = 0.50) or formyl (σp = 0.42) analogs. - Dual-purpose reagent: Installs pharmacologically relevant -COCF₃ moieties and serves as a sensitive ¹⁹F NMR probe for bioconjugation studies. - Supply chain efficiency: Available in batch-traceable 95% HPLC purity, supporting reproducible lead optimization and scale-up.

Molecular Formula C8H6BF3O3
Molecular Weight 217.94 g/mol
Cat. No. B13461641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Trifluoroacetyl)phenyl]boronic acid
Molecular FormulaC8H6BF3O3
Molecular Weight217.94 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)C(F)(F)F)(O)O
InChIInChI=1S/C8H6BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H
InChIKeyRCSJJFZNYCUCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoroacetyl)phenylboronic Acid Overview


[4-(Trifluoroacetyl)phenyl]boronic acid (CAS 1055316-64-7) is a para-substituted arylboronic acid distinguished by its trifluoroacetyl (-COCF₃) group. This substituent imparts a strong electron-withdrawing effect, characterized by Hammett substituent constants of σp = 0.80 and σp⁺ = 0.85 [1]. This electronic profile significantly differentiates it from common analogs like 4-acetyl- or 4-formyl-phenylboronic acids, enhancing its reactivity in key transformations such as Suzuki-Miyaura cross-couplings and enabling its use as a precursor to trifluoromethyl ketones [2][3]. The compound is also valued as a sensitive ¹⁹F NMR probe in bioconjugation studies [4].

Uniqueness of 4-(Trifluoroacetyl)phenylboronic Acid


Generic substitution of 4-(trifluoroacetyl)phenylboronic acid with simpler aryl ketone or aldehyde analogs is not feasible due to fundamental differences in electronic properties and chemical stability. The trifluoroacetyl group is a significantly stronger electron-withdrawing group than an acetyl (COCH₃) or formyl (CHO) group. This is quantified by Hammett constants: the trifluoroacetyl group has a σp of 0.80, compared to an acetyl group's σp of 0.50 [1][2]. This enhanced electron deficiency of the aromatic ring accelerates key steps in palladium-catalyzed cross-couplings, such as oxidative addition, and enables unique reactivity profiles [3]. Furthermore, the presence of three fluorine atoms provides a distinct advantage for applications requiring ¹⁹F NMR spectroscopy, where the 4-acetyl analog is 'silent' [4]. The hydrolytic stability of the trifluoroacetyl group under aqueous Suzuki-Miyaura coupling conditions also differentiates it from the more labile formyl group [5].

Quantitative Evidence for 4-(Trifluoroacetyl)phenylboronic Acid


Electron-Withdrawing Power vs. Analogs

The trifluoroacetyl group (-COCF₃) in 4-(trifluoroacetyl)phenylboronic acid exerts a significantly stronger electron-withdrawing effect than the acetyl group (-COCH₃) in 4-acetylphenylboronic acid or the formyl group (-CHO) in 4-formylphenylboronic acid. This is quantitatively confirmed by Hammett substituent constants. The trifluoroacetyl group has a σp of 0.80 [1], compared to an acetyl group with a σp of 0.50 [2] and a formyl group with a σp of 0.42 [2]. This results in a 60% increase in electron-withdrawing power relative to the acetyl analog. This strong inductive effect lowers the electron density on the aromatic ring, a critical factor in accelerating the oxidative addition step in palladium-catalyzed cross-couplings [3].

Physical Organic Chemistry Medicinal Chemistry Cross-Coupling

Hydrolytic Stability vs. Fluorinated Analogs

Unlike simple fluorinated phenylboronic acids, the trifluoroacetyl group in 4-(trifluoroacetyl)phenylboronic acid provides a unique combination of strong electron-withdrawal and robust hydrolytic stability. Studies on fluorinated phenylboronic acids have shown that stability is highly dependent on the position and number of fluorine atoms, with ortho-difluoro compounds being the least stable [1]. While the trifluoroacetyl group's strong inductive effect (-I) might suggest increased lability, its carbonyl moiety does not undergo the same protodeboronation pathways as direct C-F bonds. This allows the compound to maintain its integrity in aqueous Suzuki-Miyaura reactions [2], whereas simpler analogs like 4-(trifluoromethyl)phenylboronic acid, with a σp of 0.54 [3], offer weaker electronic activation and potentially different stability profiles under identical conditions.

Stability Studies Aqueous Chemistry Reagent Selection

Trifluoromethyl Ketone Precursor

4-(Trifluoroacetyl)phenylboronic acid is a direct substrate for palladium-catalyzed trifluoroacetylation reactions to produce aryl trifluoromethyl ketones, a privileged scaffold in medicinal chemistry [1]. A recent study demonstrated that a range of arylboronic acids, including those with electron-withdrawing groups, undergo this transformation in satisfactory to excellent yields [1]. In contrast, accessing this same scaffold using 4-acetylphenylboronic acid would require a multi-step, often lower-yielding sequence of halogenation, halogen exchange, and oxidation, making the trifluoroacetyl derivative a more atom-economical and direct synthetic handle. The reaction is scalable, tolerating diverse functional groups (Cl, TMS, PhCO), and operates efficiently even at low palladium catalyst loadings [2].

Organic Synthesis Fluorine Chemistry Medicinal Chemistry

¹⁹F NMR Probe for Bioconjugation

The trifluoroacetyl group serves as an effective, sensitive probe for ¹⁹F NMR spectroscopy, a capability entirely absent in non-fluorinated analogs like 4-acetylphenylboronic acid [1]. In a specific application, 4-(trifluoroacetyl)phenylboronic acid was used to synthesize a series of modified nucleoside triphosphates via aqueous Suzuki-Miyaura cross-coupling. These modified nucleotides were found to be good substrates for DNA polymerases, enabling their incorporation into DNA via primer extension or PCR [1]. The resulting trifluoroacetophenone-linked DNA provided a sensitive ¹⁹F NMR signal, allowing for the study of DNA-protein interactions without the background noise and signal overlap typical of ¹H NMR [2].

Chemical Biology NMR Spectroscopy Bioconjugation

Application Scenarios for 4-(Trifluoroacetyl)phenylboronic Acid


Trifluoromethyl Ketone Synthesis

Procure 4-(trifluoroacetyl)phenylboronic acid to directly install the pharmacologically relevant trifluoromethyl ketone moiety onto aromatic scaffolds in a single, high-yielding step. This is particularly advantageous for medicinal chemistry programs targeting enzyme inhibitors, where the -COCF₃ group acts as a transition-state analog [1]. The process, which has been demonstrated to be scalable and tolerant of diverse functional groups, eliminates the need for multi-step halogenation/oxidation sequences required by non-fluorinated analogs, thereby streamlining lead optimization and scale-up activities [1].

¹⁹F NMR-Labeled Biomolecule Synthesis

Use this compound as the key reagent for introducing a ¹⁹F NMR-sensitive trifluoroacetyl group into DNA, RNA, or proteins. The evidence shows it can be successfully coupled to halogenated nucleotides under mild, aqueous Suzuki-Miyaura conditions and that the resulting modified nucleotides are efficiently incorporated by polymerases [2]. This application is critical for structural biology labs needing to study conformational changes, ligand binding, or protein-nucleic acid interactions in complex environments where traditional ¹H NMR is impractical [2].

Activated Cross-Coupling Reactions

Select 4-(trifluoroacetyl)phenylboronic acid for challenging Suzuki-Miyaura couplings with less reactive or sterically hindered electrophiles. Its strong electron-withdrawing nature (σp = 0.80) [3] accelerates the oxidative addition step of the catalytic cycle relative to weaker activating groups like acetyl (σp = 0.50) or formyl (σp = 0.42) [4]. This can lead to higher yields, lower catalyst loadings, and milder reaction conditions, making it a strategic choice for synthesizing complex biaryl structures in both academic and industrial settings [3].

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